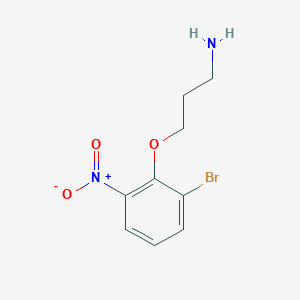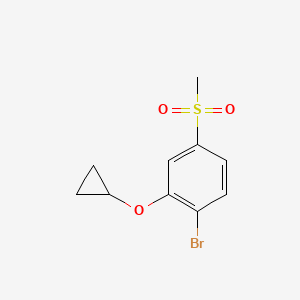
1-Bromo-2-cyclopropoxy-4-(methylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-cyclopropoxy-4-(methylsulfonyl)benzene is an organic compound with the molecular formula C10H11BrO3S. It is a derivative of benzene, featuring a bromine atom, a cyclopropoxy group, and a methylsulfonyl group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 1-Bromo-2-cyclopropoxy-4-(methylsulfonyl)benzene can be achieved through several routes. One common method involves the reaction of phenyl methyl sulfone with bromide under alkaline conditions to obtain 4-Bromophenyl methyl sulfone. This intermediate can then be further reacted with cyclopropyl alcohol to introduce the cyclopropoxy group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and cost-efficiency.
Chemical Reactions Analysis
1-Bromo-2-cyclopropoxy-4-(methylsulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: This compound can participate in coupling reactions with other aromatic compounds to form biaryl structures.
Common reagents used in these reactions include copper (I) iodide for coupling reactions and various oxidizing or reducing agents for modifying the sulfonyl group. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-2-cyclopropoxy-4-(methylsulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-2-cyclopropoxy-4-(methylsulfonyl)benzene involves its interaction with specific molecular targets. The bromine atom and the cyclopropoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes .
Comparison with Similar Compounds
1-Bromo-2-cyclopropoxy-4-(methylsulfonyl)benzene can be compared with other similar compounds, such as:
4-Bromophenyl methyl sulfone: Lacks the cyclopropoxy group but has similar reactivity due to the bromine and methylsulfonyl groups.
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Similar structure but with a methyl group instead of a cyclopropoxy group.
Bromomethyl phenyl sulfone: Contains a bromomethyl group instead of a bromine atom directly attached to the benzene ring.
Properties
Molecular Formula |
C10H11BrO3S |
|---|---|
Molecular Weight |
291.16 g/mol |
IUPAC Name |
1-bromo-2-cyclopropyloxy-4-methylsulfonylbenzene |
InChI |
InChI=1S/C10H11BrO3S/c1-15(12,13)8-4-5-9(11)10(6-8)14-7-2-3-7/h4-7H,2-3H2,1H3 |
InChI Key |
ADKYONRAMNWPKN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Br)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-chloro-5-phenyl-](/img/structure/B12085578.png)
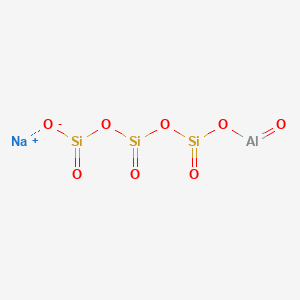
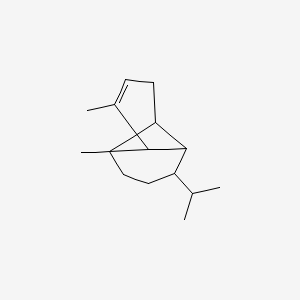
![2'-Bromo-14H-spiro[dibenzo[c,h]acridine-7,9'-fluorene]](/img/structure/B12085606.png)
![[2-amino-2-(6-octyl-1H-benzimidazol-2-yl)ethyl] dihydrogen phosphate](/img/structure/B12085613.png)
![1-Cyclohexene-1-carboxamide, 4-[2-(trifluoromethyl)phenyl]-N-[4-[(trifluoromethyl)sulfonyl]phenyl]-](/img/structure/B12085620.png)
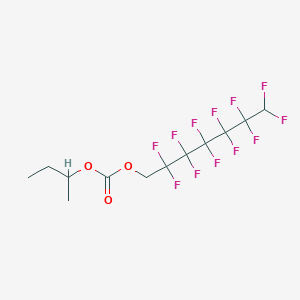
![6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12085634.png)
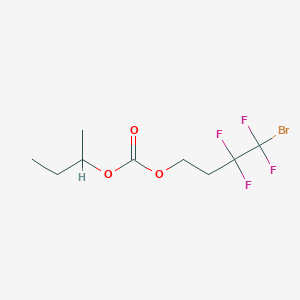
![4-[2-(3-Methylphenyl)ethyl]piperidine](/img/structure/B12085656.png)


